Carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester
Description
The julolidine system—a fused tricyclic structure comprising a benzene ring and two partially saturated six-membered rings—confers rigidity and electron-donating properties due to its tertiary amine nitrogen. While direct data on this compound are absent in the provided evidence, its structural analogs, such as julolidinemalononitrile (JDMN) and DCM2, are well-studied in optoelectronic and biological applications, suggesting similar utility for the carbamate derivative .
Properties
CAS No. |
100836-78-0 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
methyl N-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)carbamate |
InChI |
InChI=1S/C14H18N2O2/c1-18-14(17)15-12-8-10-4-2-6-16-7-3-5-11(9-12)13(10)16/h8-9H,2-7H2,1H3,(H,15,17) |
InChI Key |
VIGWHXBGCBEOBU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC2=C3C(=C1)CCCN3CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester typically involves the reaction of the corresponding amine with methyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Amine+Methyl chloroformate→Carbamic acid ester+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that carbamic acid derivatives exhibit notable antimicrobial properties. For instance, a study on synthesized quinoline derivatives showed significant antibacterial activity against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups in the structure enhanced the antimicrobial efficacy of these compounds .
| Compound | Antimicrobial Activity | MIC (µg/ml) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 |
| 9c | Various microorganisms | Significant |
Antiviral Potential
In addition to antibacterial properties, some derivatives have been evaluated for antiviral activity. For example, studies on quinoline-based compounds have indicated potential as inhibitors of HIV-1 integrase, showcasing their relevance in antiviral drug development .
Synthesis and Characterization
The synthesis of carbamic acid derivatives often involves multi-step reactions that yield compounds with specific structural features conducive to biological activity. Techniques such as X-ray crystallography and NMR spectroscopy are commonly employed to characterize these compounds.
Synthesis Pathways
The synthesis typically involves the condensation of various substituted aldehydes with hydrazine derivatives to form key intermediates. These intermediates are then transformed into the desired carbamic acid derivatives through further chemical modifications .
Material Science Applications
Polymeric Materials
Carbamic acid derivatives are also explored in the field of material science for their potential use in polymer synthesis. The incorporation of these compounds into polymer matrices can enhance properties such as thermal stability and mechanical strength.
| Property | Value |
|---|---|
| Thermal Stability | Enhanced |
| Mechanical Strength | Improved |
Case Studies
Case Study 1: Antimicrobial Screening
In a comprehensive study conducted at the National Institute of Technology Karnataka, newly synthesized quinoline derivatives were screened for antimicrobial activity against various bacterial and fungal strains. The study highlighted that compounds with specific functional groups exhibited enhanced activity against Candida albicans and Penicillium chrysogenum, demonstrating the importance of structural diversity in achieving potent biological effects .
Case Study 2: Antiviral Efficacy
Another research effort focused on evaluating the antiviral properties of synthesized quinoline derivatives against HIV-1 integrase. The findings suggested that certain modifications to the chemical structure significantly improved inhibitory activity, paving the way for further exploration in antiviral drug design .
Mechanism of Action
The mechanism of action of carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The julolidine core is a common scaffold in nonlinear optical (NLO) materials, fluorescent probes, and organic light-emitting diodes (OLEDs). Key analogs include:
Electronic and Structural Properties
- JDMN: Exhibits significant zwitterionic character in the ground state due to electron-withdrawing dicyanovinyl and electron-donating julolidine groups. Bond lengths (e.g., C13–C14 = 1.367 Å, C≡N = 1.142 Å) indicate charge separation, critical for NLO activity .
- DCM2 : Features extended conjugation via a vinylpyran group, enabling redshifted emission (used in OLEDs). The julolidine core stabilizes excitons, enhancing electroluminescence efficiency .
- 9-Julolidinecarboxaldehyde : The aldehyde group serves as a synthetic precursor for Schiff base dyes, with a planar structure (SMILES: O=CC=1C=C2C3=C(C1)CCCN3CCC2) favoring π-π stacking .
- Target Carbamate: The carbamate group may reduce aggregation compared to nonpolar substituents while retaining electron-donating capacity. The NHCOOCH₃ moiety could enhance solubility in polar solvents, a limitation in JDMN and DCM2 .
Functional Performance
- NLO Activity : JDMN’s hyperpolarizability (β = 132 × 10⁻³⁰ esu) surpasses that of dimethylaniline analogs due to julolidine’s rigid, planar structure . The carbamate derivative may exhibit lower β due to reduced charge transfer but improved thermal stability.
- OLED Efficiency : DCM2-doped Alq₃ achieves external quantum efficiency >1% and CIE coordinates (0.33, 0.33) for white light, leveraging Förster resonance energy transfer (FRET). The carbamate analog’s emission profile would depend on substituent-induced Stokes shifts .
- Environmental Sensing : JDMN’s fluorescence quantum yield correlates with solvent viscosity (e.g., Φ = 0.01 in water vs. 0.3 in glycerol), a property modulated by substituent polarity. The carbamate’s hydrogen-bonding capacity could improve sensitivity in aqueous media .
Biological Activity
Carbamic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester is notable for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of carbamic acid derivatives typically involves several key steps:
- Formation of the Base Structure : The initial step often includes the synthesis of benzoquinolizidine frameworks through various catalytic reactions.
- Modification to Carbamic Acid : The introduction of carbamate functionalities can be achieved via nucleophilic substitution or through direct reaction with isocyanates.
A study by Klausen et al. (2022) highlights the synthesis of benzo[a]quinolizidines which serve as precursors to various biologically active compounds .
Anticancer Properties
Research indicates that carbamic acid derivatives exhibit significant anticancer activity. For instance, phototriggered structures similar to those derived from this compound have been shown to enhance the bioavailability of chemotherapeutic agents when combined with visible light irradiation. This method allows for targeted drug release within cancer cells, improving therapeutic outcomes .
The biological activity of carbamic acid derivatives can be attributed to their interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : These compounds may modulate the activity of GPCRs, which are critical in cell signaling pathways associated with cancer progression and other diseases .
- Protein Synthesis Inhibition : Similar compounds have been reported to inhibit ribosomal protein synthesis in eukaryotic cells, a mechanism that underlies their antitumor effects .
Study 1: Antitumor Activity
In a study evaluating the antitumor activity of a related compound conjugated with a bicyclic peptide in metastatic breast cancer models, significant reductions in tumor growth were observed. The study emphasized the role of targeted delivery systems in enhancing the efficacy of anticancer drugs .
Study 2: Pharmacological Evaluation
Another evaluation focused on the pharmacological properties of carbamic acid derivatives demonstrated their potential as inhibitors in various disease models. The findings suggest that these compounds can effectively modulate cellular pathways involved in oncogenesis and apoptosis .
Data Table: Biological Activities
Q & A
What are the optimized synthetic routes for preparing Carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester, and what methodological considerations ensure high yield?
Basic Research Question
The synthesis of this compound can be approached via multi-step routes involving condensation, cyclization, and esterification. Evidence from synthetic methodologies suggests using vapor deposition for thin-film preparation (applicable to analogous structures) and Lossen rearrangement with catalysts like N-methylimidazole to optimize carbamate formation . Key considerations include:
- Catalyst selection : N-methylimidazole enhances reaction efficiency by stabilizing intermediates .
- Reaction monitoring : Use HPLC or GC-MS to track intermediate purity and yield.
- Purification : Recrystallization or column chromatography minimizes byproducts.
How can X-ray crystallography and computational modeling resolve the structural ambiguities of this compound?
Basic Research Question
Structural elucidation requires single-crystal X-ray diffraction (SC-XRD) paired with software like SHELX for refinement. For example, crystallographic studies of analogous compounds (e.g., 2-Cyano-3-(2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)prop-2-enoic acid) reveal disorder in residues, resolved by iterative refinement using SHELXL . Methodological steps:
- Data collection : High-resolution (~0.8 Å) datasets reduce noise.
- Refinement : SHELXL’s constraints handle disordered regions (e.g., solvent molecules).
- Validation : Check R factors (<0.05) and data-to-parameter ratios (>14:1) for reliability .
What safety protocols are critical when handling this compound, given its GHS classification?
Basic Research Question
The compound’s structural analogs (e.g., Carbamic acid, (1,2,3,4-tetrahydro-8-quinolinyl)-, 1,1-dimethylethyl ester) are classified under GHS for acute toxicity (Category 4) and respiratory irritation. Mandatory protocols include :
- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles.
- Ventilation : Fume hoods with ≥100 ft/min airflow.
- First aid : Immediate 15-minute eye irrigation with saline and medical consultation for inhalation exposure.
How can crystallographic data discrepancies (e.g., disorder, twinning) be addressed during refinement?
Advanced Research Question
Disordered regions, as seen in 2-Cyano-3-(2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)prop-2-enoic acid crystals, require advanced SHELXL strategies:
- Partial occupancy assignment : Split residues into discrete sites (e.g., 50:50 occupancy).
- Twinning refinement : Use TWIN/BASF commands for non-merohedral twinning .
- Validation tools : PLATON ADDSYM detects missed symmetry, reducing R factor bias .
How should researchers reconcile contradictory yield data from different synthetic methods?
Advanced Research Question
Yield variations arise from catalyst efficiency or purification losses. Methodological reconciliation involves:
- Controlled experiments : Compare routes (e.g., Lossen rearrangement vs. direct esterification) under identical conditions (temperature, solvent) .
- Analytical quantification : Use NMR internal standards (e.g., 1,3,5-trimethoxybenzene) or LC-MS to verify purity-adjusted yields.
- Statistical analysis : Apply ANOVA to identify significant variables (e.g., catalyst loading).
What mechanistic insights govern the Lossen rearrangement in synthesizing carbamate derivatives?
Advanced Research Question
The N-methylimidazole-catalyzed Lossen rearrangement proceeds via isocyanate intermediates. Key steps:
- Activation : Hydroxamic acid reacts with N-methylimidazole to form acyloxyimidazolium species.
- Isocyanate formation : Decarboxylation releases CO₂, generating reactive intermediates .
- Trapping : Methanol quenches isocyanates to yield carbamates. Monitoring via in situ IR (N=C=O stretch at ~2270 cm⁻¹) confirms mechanistic pathways.
How does this compound’s stability vary under different storage conditions?
Basic Research Question
While direct stability data are limited, analogs like Carbendazim degrade under UV exposure and high humidity. Recommended protocols:
- Storage : -20°C in amber vials with desiccants (silica gel).
- Stability assays : Accelerated aging (40°C/75% RH for 4 weeks) with HPLC monitoring .
What methodologies are suitable for evaluating this compound’s biological activity in vitro?
Advanced Research Question
Though bioactivity data are scarce, structural analogs (e.g., benzimidazole derivatives) are screened via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
